

# Optimizing TNO155 Dosage for Synergistic Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |  |
|----------------------|----------|-----------|--|--|--|--|
| Compound Name:       | TNO155   |           |  |  |  |  |
| Cat. No.:            | B2543578 | Get Quote |  |  |  |  |

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of **TNO155** for synergistic effects in combination therapies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to facilitate successful experimental design and execution.

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **TNO155** and the rationale for its use in combination therapies?

TNO155 is an allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase.[1] SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) that, when activated, promotes the RAS-MAPK signaling pathway, a key driver of cell proliferation and survival in many cancers.[1][2] However, targeted therapies that inhibit specific nodes in this pathway, such as EGFR or BRAF inhibitors, often lead to feedback reactivation of the pathway, limiting their efficacy.[2] TNO155 can block this feedback activation, thereby creating a synergistic antitumor effect when combined with other targeted agents.[2][3]

Q2: What are the most promising synergistic combinations with **TNO155**?

Preclinical and clinical studies have identified several promising combination strategies for **TNO155**:



- EGFR Inhibitors (e.g., Nazartinib, Osimertinib): In EGFR-mutant non-small cell lung cancer (NSCLC), TNO155 can overcome resistance to EGFR inhibitors by preventing feedback reactivation of the MAPK pathway.[2][3]
- BRAF/MEK Inhibitors (e.g., Dabrafenib, Trametinib): In BRAF V600E-mutant colorectal
  cancer, TNO155 synergizes with BRAF and MEK inhibitors by blocking EGFR-mediated
  feedback activation of the MAPK pathway.[2][3]
- KRAS G12C Inhibitors (e.g., Adagrasib, JDQ443): TNO155 enhances the efficacy of KRAS G12C inhibitors by suppressing the feedback activation of wild-type RAS isoforms.[2][3][4]
- CDK4/6 Inhibitors (e.g., Ribociclib): The combination of **TNO155** and a CDK4/6 inhibitor has shown benefit in various cancer models, including those with KRAS mutations, by concurrently targeting cell cycle progression and MAPK signaling.[2][3][5]
- Anti-PD-1 Antibodies: TNO155 can modulate the tumor microenvironment by inhibiting the
  maturation of immunosuppressive tumor-associated macrophages (TAMs), thereby
  enhancing the anti-tumor immune response in combination with PD-1 blockade.[2][3]

Q3: What are typical starting concentrations for in vitro synergy studies with **TNO155**?

Based on preclinical data, in vitro studies often utilize **TNO155** in the nanomolar to low micromolar range. For example, in cell proliferation assays, concentrations ranging from 0.3  $\mu$ M to 3  $\mu$ M have been used.[6] It is crucial to first determine the IC50 of **TNO155** as a single agent in your specific cell line to inform the concentration range for combination studies.

Q4: What are recommended in vivo dosages for **TNO155** in mouse models?

In xenograft mouse models, a common single-agent dosing regimen for **TNO155** is 20 mg/kg, administered orally twice daily.[2] For combination studies, a dose of 10 mg/kg twice daily is often used to improve tolerability.[2] However, the optimal dose can vary depending on the combination partner and the tumor model, with some studies using up to 20 mg/kg twice daily in combination.[2]

## **Data Presentation: Preclinical Dosage and Synergy**



The following tables summarize quantitative data from preclinical studies to guide experimental design.

Table 1: In Vitro TNO155 Combination Dosages and Synergy

| Combinatio<br>n Partner                | Cancer<br>Model            | TNO155<br>Concentrati<br>on | Partner<br>Concentrati<br>on | Synergy<br>Metric                    | Reference |
|----------------------------------------|----------------------------|-----------------------------|------------------------------|--------------------------------------|-----------|
| Nazartinib<br>(EGFRi)                  | EGFR-mutant<br>NSCLC cells | 0.1 - 3 μΜ                  | 0.01 - 1 μΜ                  | Enhanced<br>growth<br>inhibition     | [2]       |
| Dabrafenib + Trametinib (BRAFi + MEKi) | BRAF V600E<br>CRC cells    | 1 μΜ                        | Dab: 10 nM,<br>Tram: 1 nM    | Strong synergy (Synergy score > 2)   | [2][6]    |
| Cpd 12a<br>(KRAS<br>G12Ci)             | KRAS G12C<br>cancer cells  | 0.3 μΜ                      | 0.1, 0.5 μΜ                  | Enhanced<br>efficacy                 | [6]       |
| Ribociclib<br>(CDK4/6i)                | EGFR-mutant<br>NSCLC cells | 3 μΜ                        | 1 μΜ                         | Greater efficacy in colony formation | [2]       |

Table 2: In Vivo TNO155 Combination Dosages in Xenograft Models



| Combinatio<br>n Partner                         | Cancer<br>Model              | TNO155<br>Dosage         | Partner<br>Dosage                                     | Outcome                                    | Reference |
|-------------------------------------------------|------------------------------|--------------------------|-------------------------------------------------------|--------------------------------------------|-----------|
| Osimertinib<br>(EGFRi)                          | EGFR-mutant<br>NSCLC PDX     | 10 mg/kg,<br>twice daily | 10 mg/kg,<br>daily                                    | Enhanced<br>tumor<br>regression            | [2]       |
| Dabrafenib +<br>Trametinib<br>(BRAFi +<br>MEKi) | HT-29 CRC<br>xenografts      | 20 mg/kg,<br>twice daily | Dab: 30<br>mg/kg, daily;<br>Tram: 0.3<br>mg/kg, daily | Moderate<br>tumor growth<br>inhibition     | [2]       |
| Ribociclib<br>(CDK4/6i)                         | LU-99<br>NSCLC<br>xenografts | 20 mg/kg,<br>twice daily | 75 mg/kg,<br>daily                                    | Comparable efficacy to TNO155 + Trametinib | [2]       |
| Anti-PD-1<br>antibody                           | MC38<br>syngeneic<br>model   | 20 mg/kg,<br>twice daily | 10 mg/kg,<br>weekly                                   | Combination activity                       | [2]       |

# **Experimental Protocols**

1. In Vitro Synergy Assessment: Checkerboard Assay

This protocol outlines a standard checkerboard assay to determine the synergistic effects of **TNO155** and a combination partner on cell viability.

- Materials:
  - Cancer cell line of interest
  - Complete cell culture medium
  - TNO155 and combination partner drug stocks
  - 96-well plates
  - Cell viability reagent (e.g., CellTiter-Glo®, MTT)



- Plate reader
- Methodology:
  - Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
  - Drug Dilution: Prepare serial dilutions of **TNO155** and the combination partner. A common approach is to prepare 2x the final concentration.
  - Treatment: Add the drug dilutions to the plate in a checkerboard format. This involves adding TNO155 dilutions along the rows and the partner drug dilutions along the columns. Include wells for single-agent controls and vehicle controls.
  - Incubation: Incubate the plate for a duration appropriate for the cell line and drugs being tested (typically 48-72 hours).
  - Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
  - Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
- 2. In Vivo Efficacy Study: Xenograft Model

This protocol describes a typical in vivo study to evaluate the synergistic anti-tumor activity of **TNO155** in combination with another agent.

- Materials:
  - Immunocompromised mice (e.g., nude or NSG mice)
  - Cancer cell line or patient-derived xenograft (PDX) model
  - TNO155 and combination partner drug formulations
  - Calipers for tumor measurement



- Animal balance
- Methodology:
  - Tumor Implantation: Subcutaneously implant cancer cells or PDX tissue fragments into the flank of the mice.
  - Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, TNO155 alone, partner drug alone, combination).
  - Treatment Administration: Administer the drugs according to the predetermined dosage and schedule. For example, TNO155 is typically given orally twice daily.
  - Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
  - Endpoint: Continue the study until a predefined endpoint is reached, such as a specific tumor volume or signs of toxicity.
  - Data Analysis: Plot the mean tumor volume over time for each group. Perform statistical analysis to compare the anti-tumor efficacy of the combination treatment to the singleagent and vehicle control groups.

### **Troubleshooting Guides**

Issue 1: High variability in in vitro cell viability assays.

- Possible Cause: Inconsistent cell seeding density.
  - Solution: Ensure a single-cell suspension before plating. Use a calibrated multichannel pipette and mix the cell suspension frequently during plating.
- Possible Cause: Edge effects in the 96-well plate.
  - Solution: Avoid using the outer wells for experimental samples. Fill the perimeter wells with sterile PBS or media to maintain humidity.
- Possible Cause: Drug precipitation at high concentrations.



 Solution: Visually inspect the drug solutions and the wells after treatment. If precipitation is observed, consider using a lower concentration range or a different solvent system (ensure solvent controls are included).

Issue 2: Unexpected toxicity in in vivo combination studies.

- Possible Cause: Overlapping toxicities of the combined agents.
  - Solution: Conduct a dose-finding study for the combination to determine the maximum tolerated dose (MTD). Consider reducing the dose of one or both agents in the combination arm.[2]
- Possible Cause: Formulation issues leading to altered pharmacokinetics.
  - Solution: Ensure the formulation for each drug is appropriate for the route of administration and that the drugs are stable in the vehicle.

Issue 3: Lack of synergy observed in experiments.

- Possible Cause: The chosen cell line or tumor model is not dependent on the signaling pathway targeted by the combination.
  - Solution: Confirm the genetic background and signaling pathway activity of your model system (e.g., through western blotting for key pathway components).
- Possible Cause: Suboptimal dosing or scheduling of the drugs.
  - Solution: Perform dose-response experiments for each single agent to inform the concentration range for the combination study. Experiment with different administration schedules (e.g., concurrent vs. sequential).

# **Mandatory Visualizations**





Click to download full resolution via product page

Caption: A generalized workflow for assessing **TNO155** synergy in vitro and in vivo.





Click to download full resolution via product page

Caption: TNO155 and EGFRi synergistically inhibit the MAPK pathway.





Click to download full resolution via product page

Caption: TNO155 blocks feedback activation induced by KRAS G12C inhibitors.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. onclive.com [onclive.com]
- 5. CDK4/6 inhibition enhances SHP2 inhibitor efficacy and is dependent upon restoration of RB function in malignant peripheral nerve sheath tumors PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Optimizing TNO155 Dosage for Synergistic Effects: A Technical Support Resource]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2543578#optimizing-tno155-dosage-for-synergistic-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com